6-Bromopicolinyl hydrazide
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Overview
Description
6-Bromopicolinohydrazide is a heterocyclic compound with the molecular formula C₆H₆BrN₃O and a molecular weight of 216.04 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is known for its unique structure, which includes a bromine atom attached to a pyridine ring, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromopicolinohydrazide can be synthesized through various methods. One common approach involves the reaction of 6-bromopicolinic acid with hydrazine hydrate under reflux conditions . The reaction typically requires an inert atmosphere and temperatures ranging from 80°C to 100°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for 6-Bromopicolinohydrazide are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial synthesis may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Bromopicolinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
6-Bromopicolinohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: Research into potential therapeutic agents often involves 6-Bromopicolinohydrazide as a precursor.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromopicolinohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The bromine atom and the hydrazide group play crucial roles in binding to these targets, affecting their activity and leading to desired biological effects .
Comparison with Similar Compounds
- 6-Bromopicolinic acid
- 6-Bromopyridine-2-carbohydrazide
- 6-Bromopicolinyl hydrazide
Comparison: 6-Bromopicolinohydrazide is unique due to its specific substitution pattern on the pyridine ring. Compared to similar compounds, it offers distinct reactivity and binding properties, making it particularly valuable in certain synthetic and research applications .
Properties
Molecular Formula |
C6H6BrN3O |
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Molecular Weight |
216.04 g/mol |
IUPAC Name |
6-bromopyridine-2-carbohydrazide |
InChI |
InChI=1S/C6H6BrN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11) |
InChI Key |
CUDQTPCGOPBJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)NN |
Origin of Product |
United States |
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